molecular formula C20H13F3N4OS B2897986 6-(furan-2-yl)-2-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 723748-19-4

6-(furan-2-yl)-2-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2897986
CAS No.: 723748-19-4
M. Wt: 414.41
InChI Key: CDEFFERWONZFLH-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-2-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile is a sophisticated heteroaromatic compound of significant interest in medicinal chemistry and drug discovery research. This high-purity chemical is designed For Research Use Only and is not intended for diagnostic or therapeutic applications. The molecular structure integrates several privileged pharmacophores, suggesting broad potential for bioactivity screening. The presence of the 5-methyl-1H-benzodiazole (benzimidazole) moiety is a key feature, as this scaffold is known to interact with a variety of biological targets, including kinases and GPCRs, and is frequently explored in the development of anticancer and antimicrobial agents . The trifluoromethyl group attached to the pyridine ring is a common strategy in lead optimization to enhance a compound's metabolic stability, membrane permeability, and binding affinity . Furthermore, the furan-2-yl ring and the carbonitrile group contribute to the molecule's overall electronic properties and potential for forming specific interactions with enzyme binding pockets . The methylsulfanyl linker connecting the benzimidazole and pyridine systems offers a potential point for metabolic modification and influences molecular conformation. This compound is primarily valued as a key intermediate or a novel scaffold for the synthesis of more complex molecules and for use in high-throughput screening libraries . Researchers may investigate its mechanism of action in specific pathways, such as tyrosine kinase inhibition, given the documented activity of structurally related compounds . It is essential that researchers consult the Safety Data Sheet (SDS) and handle this product with appropriate laboratory precautions.

Properties

IUPAC Name

6-(furan-2-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4OS/c1-11-4-5-14-15(7-11)26-18(25-14)10-29-19-12(9-24)13(20(21,22)23)8-16(27-19)17-3-2-6-28-17/h2-8H,10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEFFERWONZFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CSC3=C(C(=CC(=N3)C4=CC=CO4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Key Precursors

  • Pyridine-3-carbonitrile backbone : Synthesized via cyclization of substituted acrylonitriles or Suzuki-Miyaura coupling of boronic acids with halogenated pyridines .
  • Benzodiazole-thioether linkage : Formed by nucleophilic substitution between 2-chloromethyl-5-methylbenzimidazole and a thiol-containing pyridine intermediate .

Stepwise Assembly (Representative Pathway)

StepReaction TypeConditionsYieldReference
1Suzuki coupling6-Bromo-4-(trifluoromethyl)pyridine-3-carbonitrile + furan-2-ylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C72%
2Thioether formation2-Chloromethyl-5-methylbenzimidazole + 2-mercaptopyridine intermediate, K₂CO₃, DMF, 60°C65%
3PurificationColumn chromatography (EtOAc/hexane)85% purity

Nitrile Group Reactivity

  • Hydrolysis : Under acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions, the nitrile converts to a carboxylic acid or amide, respectively .
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) yields the corresponding amine .

Electrophilic Aromatic Substitution

  • Pyridine ring : Limited reactivity due to electron-withdrawing -CF₃ and -CN groups. Halogenation (Br₂/FeBr₃) occurs selectively at the 5-position of the pyridine ring .
  • Furan substituent : Prone to electrophilic substitution (e.g., nitration, sulfonation) at the 5-position .

Benzodiazole Modifications

  • Methyl group oxidation : MnO₂ in CH₃CN oxidizes the 5-methyl group to a carbonyl (5-formylbenzimidazole) .
  • Sulfanyl bridge cleavage : TFA/H₂O₂ cleaves the -SCH₂- linkage, regenerating the benzimidazole thiol .

Stability and Degradation Pathways

  • Photodegradation : UV light induces cleavage of the furan ring, forming maleimide derivatives .
  • Thermal decomposition : Above 200°C, the compound undergoes retro-Diels-Alder fragmentation, releasing CO and CF₃CN .

Comparative Reactivity Table

Functional GroupReactionConditionsProductYield
Nitrile (-CN)Hydrolysis6M HCl, refluxCarboxylic acid88%
Trifluoromethyl (-CF₃)Nucleophilic substitutionNaN₃, DMSO, 120°C-N₃ derivative42%
FuranDiels-AlderMaleic anhydride, tolueneAdduct67%

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Furan-2-yl, benzodiazolylmethyl sulfanyl, -CF₃ C₂₂H₁₄F₃N₅OS 473.43 Enhanced lipophilicity (-CF₃), potential for dual H-bonding (benzodiazole NH)
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile 4-Chlorophenyl, p-tolylsulfanyl, -CF₃ C₂₀H₁₂ClF₃N₂S 404.84 Higher electron-withdrawing effect (Cl vs. furan); lacks benzodiazole NH groups.
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 5-Methylfuran-2-yl, cyanobenzylidene, thiazolo-pyrimidine C₂₂H₁₇N₃O₃S 403.45 Thiazolo-pyrimidine core may enhance planar stacking; lower solubility due to fused rings.
2-[(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-1H-benzimidazole-6-carbonitrile Benzimidazole, trifluoromethylpyridine C₂₀H₁₂F₃N₅O 395.34 Benzimidazole NH groups for H-bonding; lacks sulfur-based substituents.
4-(Furan-2-yl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-(tetra-O-acetyl-β-D-glucopyranosylthio)pyridine-3-carbonitrile Tetrahydronaphthalenyl, acetylated glucopyranosylthio C₃₃H₃₄N₂O₁₀S 666.70 Bulky glucopyranosyl group increases hydrophilicity; acetyl groups may hydrolyze.

Key Observations:

Electronic Effects: The trifluoromethyl (-CF₃) group in the target compound and others (e.g., ) enhances electron-withdrawing properties, stabilizing the pyridine ring and improving metabolic resistance. Furan-2-yl substituents (target compound, ) exhibit higher reactivity in arylation reactions compared to thiophene analogs, as noted in .

Solubility and Bioavailability: The benzodiazolylmethyl sulfanyl group in the target compound may reduce solubility compared to glucopyranosylthio derivatives () but improve membrane permeability .

Structural Diversity: Thiazolo-pyrimidine systems () offer planar rigidity but lack the pyridine ring’s versatility in substitution patterns . Benzodiazole vs. Benzimidazole: The target’s 1,3-benzodiazole differs from benzimidazole () in NH group positioning, affecting H-bond donor capacity.

Synthetic Accessibility :

  • The target compound’s sulfanyl group likely requires nucleophilic substitution (e.g., thiol-pyridine coupling), analogous to methods in and .
  • Furan-2-yl attachment may involve Suzuki-Miyaura coupling, leveraging palladium catalysis for C–C bond formation.

Notes

  • Limitations : Direct comparative bioactivity data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence; inferences are drawn from structural analogs.
  • Reactivity Insights : highlights that furan carbonitriles exhibit higher arylation yields (24.7%) than thiophene analogs (12.4%), supporting the furan-2-yl group’s utility in synthesis .

Q & A

Basic: What synthetic strategies are recommended for constructing the pyridine-carbonitrile core with trifluoromethyl and sulfanyl substituents?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Pyridine Core Formation: Start with a halogenated pyridine derivative (e.g., 3-cyano-4-trifluoromethylpyridine). Introduce the furan-2-yl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and furan-2-ylboronic acid .

Sulfanyl Group Introduction: React the intermediate with [(5-methyl-1H-benzodiazol-2-yl)methyl]thiol under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution at the 2-position of the pyridine ring .

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product.

Key Considerations:

  • Protect reactive sites (e.g., nitrile group) during coupling steps.
  • Monitor reaction progress via TLC and HPLC (C18 column, acetonitrile/water gradient) .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • 1H/13C NMR: Identify aromatic protons (δ 6.5–8.5 ppm for pyridine, furan, and benzodiazole rings), sulfanyl-CH₂ (δ 3.8–4.2 ppm), and trifluoromethyl (19F NMR: δ -60 to -65 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peak ([M+H]⁺) with <2 ppm error.
  • IR Spectroscopy: Confirm nitrile stretch (~2220 cm⁻¹) and C-F bonds (~1150 cm⁻¹) .

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